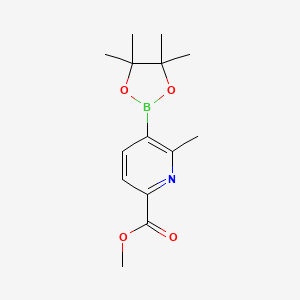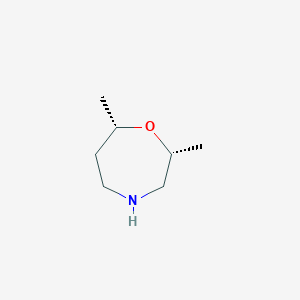
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane is a chiral compound with a seven-membered ring containing both oxygen and nitrogen atoms The compound’s stereochemistry is defined by the (2R,7S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an amine in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- (1aR,2R,7S*,7aS*)-rel-3,6-Dimethoxy-2-methyl-1a,2,7,7a-tetrahydro-2,7-epoxy-1H-cyclopropa[b]naphthalene**: A compound with a complex structure and similar stereochemistry.
(2R,7S)-Diacetoxytridecane: Another chiral compound with a similar stereochemical configuration.
Uniqueness
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane is unique due to its seven-membered ring structure containing both oxygen and nitrogen atoms. This combination of features makes it distinct from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R,7S)-2,7-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
ILHDWFNCSJCYQE-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCNC[C@H](O1)C |
Canonical SMILES |
CC1CCNCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-phenylphenyl)phenyl]methanethiol](/img/structure/B12981392.png)
![4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12981394.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B12981411.png)

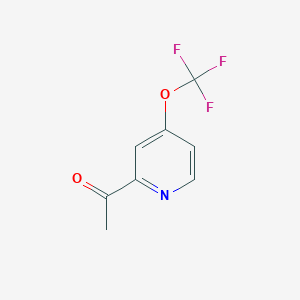
![6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12981431.png)
![7-Chloro-4-iodobenzo[d]thiazole](/img/structure/B12981438.png)
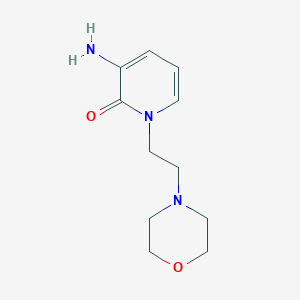
![N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B12981448.png)
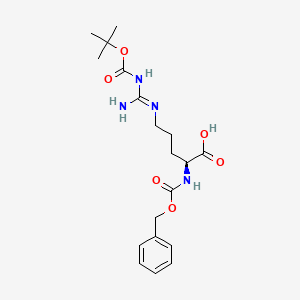
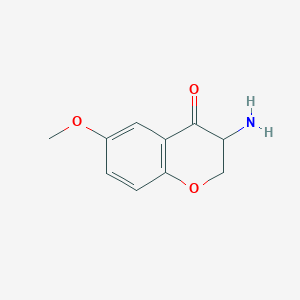
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B12981478.png)
